![molecular formula C10H6FNO2 B11903708 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-37-3](/img/structure/B11903708.png)
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde
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Overview
Description
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorine atom on the phenyl ring and an aldehyde group at the fourth position of the oxazole ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with an amino acid derivative under basic conditions to form the oxazole ring. The aldehyde group can then be introduced via formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Fluoro-phenyl)-oxazole-4-carboxylic acid.
Reduction: 2-(2-Fluoro-phenyl)-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde: Similar structure but with the fluorine atom at the para position.
2-(2-Fluoro-phenyl)-thiazole-4-carbaldehyde: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-(2-Fluoro-phenyl)-imidazole-4-carbaldehyde: Contains two nitrogen atoms in the heterocyclic ring.
Uniqueness
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-(2-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzo[d]oxazole ring with a fluorophenyl substituent and a carbaldehyde functional group. The presence of the fluorine atom enhances its reactivity and binding affinity towards biological targets, which is crucial for its antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with various microbial enzymes and cellular processes, potentially inhibiting their growth. The compound's structural features allow it to effectively target bacterial and fungal pathogens, making it a candidate for further pharmacological studies in infectious diseases .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Induction of Apoptosis : Evidence shows that it can activate apoptotic pathways, as indicated by the cleavage of PARP (Poly (ADP-ribose) polymerase) and DNA laddering in treated cells .
Research Findings
Several studies have quantified the biological activity of this compound, providing insights into its efficacy against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.63 | Induction of apoptosis |
A549 | 12.34 | Inhibition of cell proliferation |
A375 | 10.50 | Modulation of cell signaling pathways |
These findings suggest that the compound may be more effective than some established chemotherapeutics, warranting further investigation into its clinical potential .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of this compound on human colorectal DLD-1 cells, demonstrating an EC50 value of 270 nM and a GI50 value of 229 nM, indicating potent anticancer activity. The study also noted a significant tumor growth inhibition in xenograft models .
- Antimicrobial Efficacy : Another research effort highlighted the compound's ability to inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
Properties
CAS No. |
885274-37-3 |
---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H |
InChI Key |
UYIXWBIFDURVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C=O)F |
Origin of Product |
United States |
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